2-3 vs. 2-6 Sialyl Linkage: Exclusive Avian Influenza HA Recognition of the 3′SLN Core
The α2-3 sialyl linkage on the Galβ1-4GlcNAc backbone — the core structure preserved in Neu5Ac2-3Gal1-4GlcNAc-OBn — is the determinant recognized by avian influenza A virus hemagglutinins, whereas the α2-6 linkage isomer (Neu5Acα2-6Galβ1-4GlcNAc) is preferentially bound by human-adapted viruses. The lectin MAL (Maackia amurensis leukoagglutinin) selectively binds Neu5Acα2-3Galβ1-4GlcNAc, while MAH recognizes the Neu5Acα2-3Galβ1-3 motif [1]. This linkage-dependent discrimination means that 2-6-linked analogs (including the commercially available Neu5Ac2-6Gal1-4GlcNAc-OBn isomer) cannot substitute for the 2-3-linked compound in avian influenza receptor studies or MAL-based detection workflows.
| Evidence Dimension | Hemagglutinin receptor binding preference (linkage specificity) |
|---|---|
| Target Compound Data | Neu5Acα2-3Galβ1-4GlcNAc: recognized by avian influenza HA and MAL lectin |
| Comparator Or Baseline | Neu5Acα2-6Galβ1-4GlcNAc: recognized by human-adapted influenza HA |
| Quantified Difference | Qualitative binding dichotomy; MAL lectin binds α2-3 but not α2-6 glycans (binary discrimination) |
| Conditions | Glycan microarray analysis; lectin blotting; reviewed in Byrd-Leotis et al., 2017 [1] |
Why This Matters
Procurement of the 2-3 isomer rather than the 2-6 isomer is non-negotiable for avian influenza receptor binding assays and for any workflow using MAL lectin detection.
- [1] Byrd-Leotis L, Cummings RD, Steinhauer DA. The Interplay between the Host Receptor and Influenza Virus Hemagglutinin and Neuraminidase. Int J Mol Sci. 2017;18(7):1541. doi:10.3390/ijms18071541. View Source
